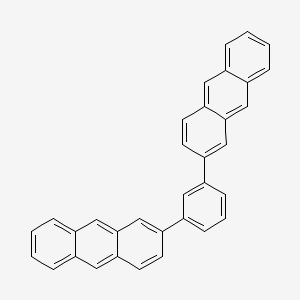
2,2'-(1,3-Phenylene)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-anthryl)benzene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of a benzene ring substituted with two anthracene units at the 1 and 3 positions. This compound is known for its unique photophysical properties and has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-anthryl)benzene typically involves the coupling of anthracene derivatives with benzene. One common method is the Negishi coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of carbon-carbon bonds between the anthracene and benzene units . The reaction conditions often include the use of zinc reagents and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: While industrial-scale production methods for 1,3-Bis(2-anthryl)benzene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(2-anthryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
1,3-Bis(2-anthryl)benzene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool for certain diseases.
Mecanismo De Acción
The mechanism by which 1,3-Bis(2-anthryl)benzene exerts its effects is primarily through its ability to engage in π-π interactions and excimer formation. These interactions are crucial for its photophysical properties, including fluorescence and phosphorescence. The compound’s molecular targets include DNA and other biomolecules, where it can intercalate and affect their function .
Comparación Con Compuestos Similares
1,2,3-Tri(9-anthryl)benzene: This compound contains three anthracene units and exhibits similar photophysical properties but with increased complexity and potential for intermolecular interactions.
1,2,4,5-Tetra(9-anthryl)benzene: With four anthracene units, this compound forms highly ordered packing structures and has unique electronic properties.
Uniqueness: 1,3-Bis(2-anthryl)benzene is unique due to its specific arrangement of anthracene units, which allows for distinct electronic and photophysical behaviors. Its relatively simpler structure compared to its multi-anthracene counterparts makes it a valuable model for studying fundamental interactions in polycyclic aromatic systems.
Propiedades
Número CAS |
925428-07-5 |
|---|---|
Fórmula molecular |
C34H22 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-(3-anthracen-2-ylphenyl)anthracene |
InChI |
InChI=1S/C34H22/c1-3-8-25-19-33-21-29(12-14-31(33)17-23(25)6-1)27-10-5-11-28(16-27)30-13-15-32-18-24-7-2-4-9-26(24)20-34(32)22-30/h1-22H |
Clave InChI |
XWTOFHLTEBJOBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC(=CC=C4)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


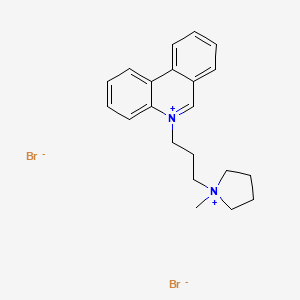
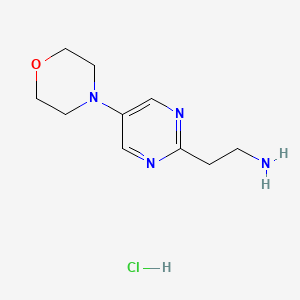
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)
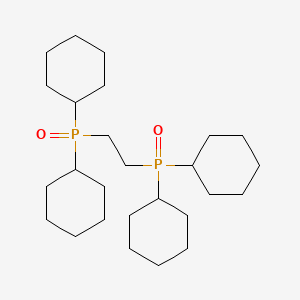

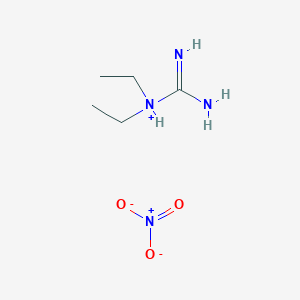
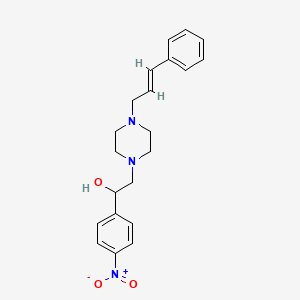
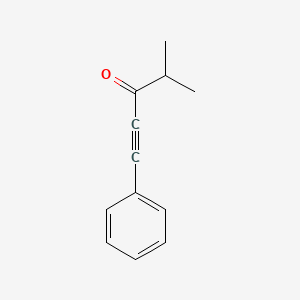

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)

